molecular formula C25H22N4O4S B11683769 (2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid

(2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid

Cat. No.: B11683769
M. Wt: 474.5 g/mol
InChI Key: HMYKUBNQYXUKJG-VULFUBBASA-N
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Description

(2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoimidazole core, which is known for its biological activity, and a phenoxy-acetic acid moiety, which is often found in herbicides and plant growth regulators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid typically involves multiple steps:

    Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with benzyl chloride in the presence of a base.

    Thioether formation: The benzoimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetylation: The sulfanyl-benzoimidazole is acetylated using acetic anhydride.

    Hydrazone formation: The acetylated product is treated with hydrazine to form the hydrazonomethyl group.

    Phenoxy-acetic acid coupling: Finally, the hydrazonomethyl derivative is coupled with phenoxy-acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, aryl halides, nucleophiles like sodium azide or potassium cyanide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use as a drug candidate due to its biological activity.

    Industry: Possible applications in the development of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of (2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzoimidazole core can bind to enzyme active sites, potentially inhibiting their activity. The phenoxy-acetic acid moiety may interact with plant hormone receptors, affecting growth and development.

Comparison with Similar Compounds

Similar Compounds

    (2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid: Unique due to its combination of benzoimidazole and phenoxy-acetic acid moieties.

    Thiosulfate: Contains a sulfur atom but lacks the benzoimidazole and phenoxy-acetic acid structures.

    Ethosuximide: Contains a similar acetic acid moiety but lacks the benzoimidazole and sulfanyl groups.

Uniqueness

The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

2-[2-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H22N4O4S/c30-23(28-26-14-19-10-4-7-13-22(19)33-16-24(31)32)17-34-25-27-20-11-5-6-12-21(20)29(25)15-18-8-2-1-3-9-18/h1-14H,15-17H2,(H,28,30)(H,31,32)/b26-14+

InChI Key

HMYKUBNQYXUKJG-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O

Origin of Product

United States

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